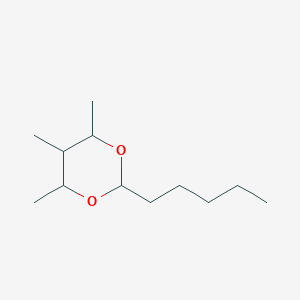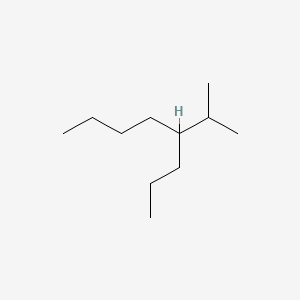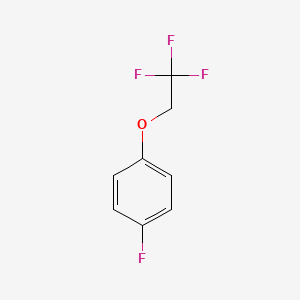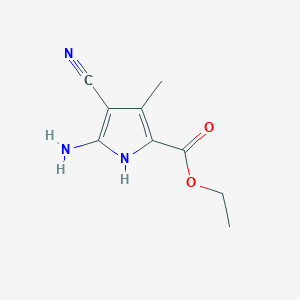![molecular formula C34H22O B14544525 Indeno[2,1-b]pyran, 9-(2-naphthalenyl)-2,4-diphenyl- CAS No. 62225-17-6](/img/structure/B14544525.png)
Indeno[2,1-b]pyran, 9-(2-naphthalenyl)-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 9-(2-naphthalenyl)-2,4-diphenyl- is a complex organic compound that belongs to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light
Preparation Methods
The synthesis of Indeno[2,1-b]pyran, 9-(2-naphthalenyl)-2,4-diphenyl- typically involves multi-step organic reactions One common synthetic route includes the condensation of naphthalene derivatives with benzaldehyde derivatives under acidic conditions to form the naphthopyran coreThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) or chloroform .
Chemical Reactions Analysis
Indeno[2,1-b]pyran, 9-(2-naphthalenyl)-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(2-naphthalenyl)-2,4-diphenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 9-(2-naphthalenyl)-2,4-diphenyl- involves photoinduced ring-opening reactions. Upon exposure to UV light, the compound undergoes an electrocyclic reaction, leading to the cleavage of the C-O bond in the pyran ring and the formation of a colored merocyanine form. This process is reversible, and the compound returns to its original state when the light source is removed .
Comparison with Similar Compounds
Similar compounds to Indeno[2,1-b]pyran, 9-(2-naphthalenyl)-2,4-diphenyl- include other naphthopyrans and spiropyrans. These compounds also exhibit photochromic properties but differ in their structural features and response to light. For example:
Spiropyrans: These compounds have a spiro linkage between the pyran and an indoline moiety, leading to different photochromic behavior.
Diarylethenes: These compounds undergo reversible photoisomerization between open and closed forms, similar to naphthopyrans but with different absorption spectra and thermal stability
Indeno[2,1-b]pyran, 9-(2-naphthalenyl)-2,4-diphenyl- is unique due to its specific substitution pattern and the resulting photochromic properties, making it a valuable compound for various applications .
Properties
CAS No. |
62225-17-6 |
|---|---|
Molecular Formula |
C34H22O |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
9-naphthalen-2-yl-2,4-diphenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C34H22O/c1-3-12-24(13-4-1)30-22-31(25-14-5-2-6-15-25)35-34-32(28-17-9-10-18-29(28)33(30)34)27-20-19-23-11-7-8-16-26(23)21-27/h1-22H |
InChI Key |
WBGMMLGVGKHTOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


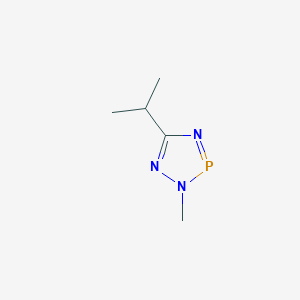
![2,4-Dimethyldecahydropyrido[1,2-a][1,4]diazepin-4-amine](/img/structure/B14544458.png)
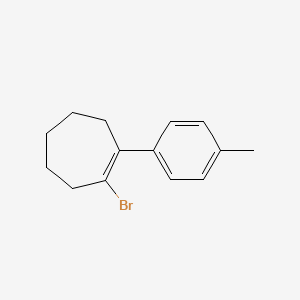
![[(2S,3S)-3-Amino-4-oxoazetidin-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B14544467.png)
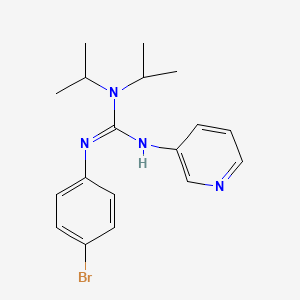
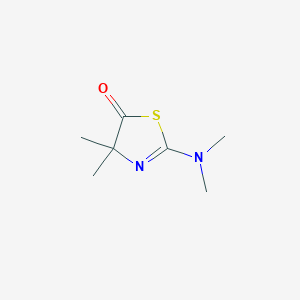
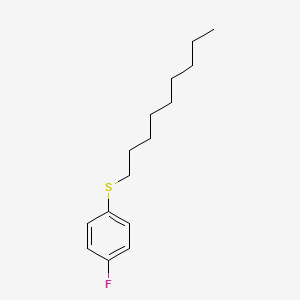
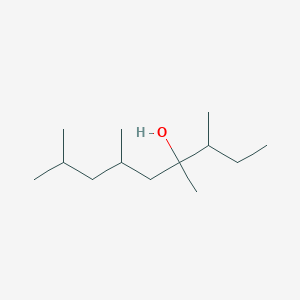
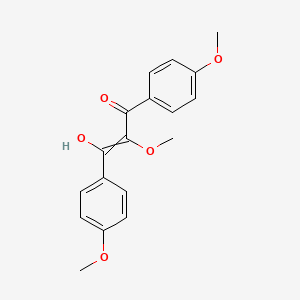
![2-Chloroethyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14544497.png)
